molecular formula C13H17N3O6S2 B558544 Boc-D-Cys(NPys)-OH CAS No. 200350-73-8

Boc-D-Cys(NPys)-OH

Cat. No.: B558544
CAS No.: 200350-73-8
M. Wt: 375.4 g/mol
InChI Key: OVTLOLNDKQUMRH-MRVPVSSYSA-N
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Description

Boc-D-Cys(NPys)-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3O6S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis Applications : This compound is used in the enantioselective synthesis of neuroexcitants like ATPA, indicating its utility in creating specific enantiomers of biologically active molecules (Pajouhesh et al., 2000).
  • N-tert-Butoxycarbonylation of Amines : It is also involved in the N-tert-butoxycarbonylation of amines, a key process in protecting amine groups during chemical synthesis, particularly in peptide construction (Heydari et al., 2007).
  • Asymmetric Hydrogenation of Enamines : Another application is in the asymmetric hydrogenation of enamines, useful in preparing amino acid pharmacophores, which are central to drug discovery (Kubryk & Hansen, 2006).
  • Synthesis of Congested 2-Aminobenzylamines : It has been used in the synthesis of highly congested 2-aminobenzylamines, showcasing its role in creating complex molecular structures (Farhanullah et al., 2009).

Applications in Peptide Synthesis

  • Peptide Bond Formation : The 3-nitro-2-pyridinesulfenyl (Npys) group in this compound is notably used for the protection and activation of amino and hydroxyl groups in peptide synthesis (Matsueda & Walter, 2009).
  • Anti-Microbial Activity : Its derivatives have been studied for their anti-microbial activities, indicating potential use in developing new antimicrobial agents (Pund et al., 2020).

Other Applications

  • Intermediate in Natural Product Synthesis : It serves as a key intermediate in synthesizing biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014).
  • Organometallic Chemistry : This compound is used in the synthesis of organometallic analogues of antibiotics like platensimycin, highlighting its role in medicinal chemistry (Patra et al., 2012).

Mechanism of Action

Target of Action

Boc-D-Cys(NPys)-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid or (S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid, is primarily used in the field of peptide and protein science . It is a cysteine protecting group that plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Mode of Action

The compound works by protecting the cysteine thiol group during peptide synthesis . This protection is crucial to prevent unwanted reactions and to ensure the correct formation of disulfide bonds. The compound can be selectively removed under specific conditions, allowing the cysteine residue to participate in subsequent reactions .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, depending on their specific structures and functions. For example, they may be involved in signal transduction, enzymatic reactions, or cellular structure formation.

Result of Action

The primary result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can have a wide range of biological effects, depending on their specific structures and functions.

Action Environment

The action of this compound is highly dependent on the specific conditions of the peptide synthesis process . Factors such as pH, temperature, and the presence of other reagents can all influence the efficacy and stability of the compound. Therefore, careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.

Biochemical Analysis

Biochemical Properties

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: plays a crucial role in biochemical reactions, particularly in the protection and deprotection of cysteine residues in peptides and proteins. The compound interacts with various enzymes and proteins, facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins . The disulfide bond formation is a reversible process, allowing for the controlled modification of protein structures. This compound is often used in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Cellular Effects

The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid on cellular processes are profound. It influences cell function by modulating the formation of disulfide bonds, which are critical for protein folding and stability . This compound can affect cell signaling pathways by altering the redox state of cysteine residues in signaling proteins, thereby impacting gene expression and cellular metabolism . The ability to control disulfide bond formation and reduction makes this compound a valuable tool in studying cellular processes and protein function.

Molecular Mechanism

At the molecular level, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid exerts its effects through the formation and cleavage of disulfide bonds . The compound binds to cysteine residues in proteins, forming a stable disulfide bond that can be selectively cleaved under specific conditions. This reversible binding allows for the precise control of protein structure and function. Additionally, the compound can inhibit or activate enzymes by modifying the redox state of their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and the presence of reducing agents . Over time, the compound may degrade, leading to a loss of its protective function. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of protein folding and stability .

Dosage Effects in Animal Models

The effects of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid: is involved in metabolic pathways related to cysteine metabolism and redox regulation . The compound interacts with enzymes such as glutathione reductase and thioredoxin, which are involved in maintaining cellular redox homeostasis . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it plays a role in protein folding and quality control . Its distribution is influenced by factors such as cellular redox state and the presence of other interacting molecules.

Subcellular Localization

The subcellular localization of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid is primarily within the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are affected by its localization, as it interacts with specific proteins and enzymes within these compartments . Targeting signals and post-translational modifications may direct the compound to these specific locations, enhancing its effectiveness in modulating protein function.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLOLNDKQUMRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649892
Record name N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200350-73-8
Record name N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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